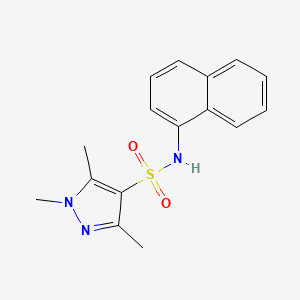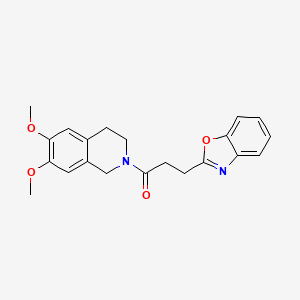![molecular formula C19H23ClN2O4S B7682788 N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline](/img/structure/B7682788.png)
N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline, commonly known as CES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CES is a sulfonamide-based compound that has been synthesized using various methods.
作用机制
The mechanism of action of CES involves the inhibition of various enzymes such as DNA topoisomerase, RNA polymerase, and proteasome. CES has been found to inhibit the activity of DNA topoisomerase by binding to its active site and preventing the cleavage of DNA. It has also been found to inhibit the activity of RNA polymerase by binding to its active site and preventing the transcription of RNA. CES has been found to inhibit the activity of proteasome by binding to its active site and preventing the degradation of proteins.
Biochemical and Physiological Effects:
CES has been found to have various biochemical and physiological effects. It has been found to induce apoptosis and cell cycle arrest in cancer cells. It has also been found to disrupt the cell membranes of fungi and viruses. CES has been found to inhibit the activity of various enzymes such as DNA topoisomerase, RNA polymerase, and proteasome. It has also been found to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
CES has several advantages and limitations for lab experiments. One of the advantages is its broad spectrum of activity against cancer cells, fungi, and viruses. It is also relatively easy to synthesize and has a high yield. However, CES has limitations such as its low solubility in water, which can affect its bioavailability. It is also toxic to normal cells at high concentrations, which can limit its therapeutic potential.
未来方向
There are several future directions for the study of CES. One of the directions is the development of more efficient synthesis methods that can improve the yield and purity of CES. Another direction is the study of the pharmacokinetics and pharmacodynamics of CES in vivo. This can help in determining the optimal dosage and administration route for CES. The study of the structure-activity relationship of CES can also help in the development of more potent and selective analogs. Finally, the study of the potential side effects and toxicity of CES can help in determining its safety and therapeutic potential.
Conclusion:
CES is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its broad spectrum of activity against cancer cells, fungi, and viruses makes it a promising candidate for further research. However, its low solubility in water and toxicity to normal cells at high concentrations are limitations that need to be addressed. The development of more efficient synthesis methods, the study of the pharmacokinetics and pharmacodynamics of CES in vivo, and the study of the structure-activity relationship of CES are some of the future directions for the study of CES.
合成方法
The synthesis of CES involves the reaction between 4-chlorophenol and 2-(2-aminoethoxy)ethanol to form 2-(4-chlorophenoxy)ethylamine. This intermediate is then reacted with 4-methyl-3-nitrobenzenesulfonyl chloride to form CES. The yield of this reaction can be improved by using a solvent such as dichloromethane or acetonitrile.
科学研究应用
CES has been extensively studied for its potential applications in various fields. It has been found to have anticancer, antifungal, and antiviral properties. It has also been studied for its potential use as an insecticide and herbicide. CES has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the growth of fungi and viruses by disrupting their cell membranes.
属性
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-15-2-5-17(21-8-11-26-18-6-3-16(20)4-7-18)14-19(15)27(23,24)22-9-12-25-13-10-22/h2-7,14,21H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUUOEJAIYZLPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCOC2=CC=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromo-2-methylphenyl)-2-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682715.png)
![2-[(4-bromophenyl)methyl-ethylamino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7682725.png)

![N-(2-adamantyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682740.png)
![2-[[4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7682748.png)


![4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B7682774.png)
![4-[2-(4-Methylsulfonylphenoxy)ethylsulfinyl]phenol](/img/structure/B7682780.png)
![4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide](/img/structure/B7682793.png)
![N-(4-hydroxycyclohexyl)-3-[5-(4-methoxyphenyl)furan-2-yl]-N-methylpropanamide](/img/structure/B7682804.png)


![N-[[6-methyl-2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7682820.png)